molecular formula C8Cl8O2 B1585023 Pentachlorophenyl trichloroacetate CAS No. 2879-60-9

Pentachlorophenyl trichloroacetate

Cat. No. B1585023
CAS RN: 2879-60-9
M. Wt: 411.7 g/mol
InChI Key: WMUFBMFZOHGUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentachlorophenyl trichloroacetate is a chemical compound with the molecular formula C8Cl8O2 . It is used in biochemical research .


Synthesis Analysis

Pentachlorophenyl trichloroacetate is synthesized and used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of Pentachlorophenyl trichloroacetate is represented by the formula C8Cl8O2 . The average mass of the molecule is 411.708 Da .


Chemical Reactions Analysis

Pentachlorophenyl trichloroacetate has been used in the synthesis and photochemical reactions of bis-thymine derivatives .


Physical And Chemical Properties Analysis

Pentachlorophenyl trichloroacetate is a crystal with a white color . It has a molecular weight of 411.69 . The melting point is 129°C .

Scientific Research Applications

Analytical Methods for Detection

  • A method for analyzing body fluids for pentachlorophenol, utilizing gas chromatography after acetylation, has been developed. This technique is sensitive, precise, and accurate, with a lower detection limit in urine or serum of 1-2 parts per billion (Needham et al., 1981).
  • Another study describes a method for determining pentachlorophenol in tissues and natural waters. The process involves extraction, re-extraction, and gas chromatography analysis of the resulting pentachlorophenyl acetate (Rudling, 1970).

Environmental Impact and Degradation

  • Research on the fungicidal activity of pentachlorophenol and its derivatives against various fungi species revealed varying levels of fungistatic activities among its derivatives (Ruckdeschel & Renner, 1986).
  • A study explored the ability of Penicillium camemberti to degrade chlorinated compounds including pentachlorophenol, demonstrating significant removal efficiencies in different experimental setups (Taseli & Gokcay, 2005).
  • The occurrence, toxicity, metabolism, and environmental impact of chlorinated phenols, including pentachlorophenol, were reviewed. This study highlights their widespread use and presence in the environment (Ahlborg & Thunberg, 1980).

Biochemical Interactions

  • Pentachlorophenol was found to inhibit acetylcholinesterase activity in human erythrocyte membranes, suggesting its potential utility in studying this enzyme (Igisu, Hamasaki, & Ikeda, 1993).

Analytical Techniques for Quantification

  • Rapid analytical methods to measure Pentachlorophenol in wood were developed, involving gas chromatography-mass spectrometry and other techniques, highlighting the diverse analytical applications of pentachlorophenyl derivatives (Gremaud & Turesky, 1997).

Toxicity and Environmental Safety

  • Studies on the lethal concentrations and toxicity stress of pentachlorophenol on aquatic organisms demonstrate its impact on the environment and the need for careful management of its use (Farah et al., 2004).

Safety And Hazards

Pentachlorophenol, a related compound, is extremely toxic to humans from acute ingestion and inhalation exposure . Acute inhalation exposures in humans have resulted in neurological, blood, and liver effects, and eye irritation .

properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUFBMFZOHGUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182973
Record name Phenol, pentachloro-, trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentachlorophenyl trichloroacetate

CAS RN

2879-60-9
Record name Acetic acid, 2,2,2-trichloro-, 2,3,4,5,6-pentachlorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2879-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, pentachloro-, trichloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, pentachloro-, trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentachlorophenyl trichloroacetate
Reactant of Route 2
Reactant of Route 2
Pentachlorophenyl trichloroacetate
Reactant of Route 3
Reactant of Route 3
Pentachlorophenyl trichloroacetate
Reactant of Route 4
Reactant of Route 4
Pentachlorophenyl trichloroacetate
Reactant of Route 5
Reactant of Route 5
Pentachlorophenyl trichloroacetate
Reactant of Route 6
Reactant of Route 6
Pentachlorophenyl trichloroacetate

Citations

For This Compound
69
Citations
M FUJINO, C HATANAKA… - Chemical and …, 1970 - jstage.jst.go.jp
… Pentachlorophenyl trichloroacetate was successfully used for the synthesis of pentachlorophenyl active ester of the peptide fragments having c-terminal glycine and proline. Finally, all …
Number of citations: 9 www.jstage.jst.go.jp
藤野政彦, 畑中千年, 西村紀 - Chemical and Pharmaceutical Bulletin, 1970 - jlc.jst.go.jp
… Pentachlorophenyl trichloroacetate was successfully used for the synthesis of pentachlorophenyl active ester of the peptide fragments having c-terminal glycine and proline. Finally, all …
Number of citations: 2 jlc.jst.go.jp
M FUJINO, C HATANAKA, O NISHIMURA… - Chemical and …, 1971 - jstage.jst.go.jp
In previous communication, 1) we have reported the syntheses and the biological activites of a4-23NH2-ACTH, a5-232NH2-ACTH, a6-24-ACTH and a7-23NH2-ACTH, and suggested …
Number of citations: 12 www.jstage.jst.go.jp
T Wada, S Chirachanchai, N Izawa… - Journal of bioactive …, 1994 - journals.sagepub.com
… ABSTRACT: The conjugation of nucleic acid base with hyaluronan was achieved by using the activated ester of pentachlorophenyl trichloroacetate. The conditions of de-N-acetylation …
Number of citations: 17 journals.sagepub.com
M FUJINO, C HATANAKA - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… In the present study, it was found that pentachlorophenyl trichloroacetate (D7) and pentachlorophenyl dichloroacetate (IDS) were quite useful reagents for ester exchange reac— tions. …
Number of citations: 49 www.jstage.jst.go.jp
C HATANAKA, O NISHIMURA… - Chemical and …, 1975 - jstage.jst.go.jp
… ‘The ester exchange method using pentachlorophenyl trichloroacetate (TCAOPCP) was employed successfully for condensation of the main fragments having C—terminal. glycine and …
Number of citations: 4 www.jstage.jst.go.jp
M FUJINO, O NISHIMURA… - Chemical and …, 1969 - jstage.jst.go.jp
… Methyl Ester (IIIa): To a cooled solution of carbobenzoxytryptophan (67.6 g, 0.2 mole) and 13th (28 ml, 0.2 mole) in 200 m1 of DMF was added pentachlorophenyl trichloroacetate (82.3 g…
Number of citations: 6 www.jstage.jst.go.jp
Y Sugiura, K Takemoto - Applied Bioactive Polymeric Materials, 2013 - books.google.com
… The terminal carboxyl groups of these polymers (for example) were allowed to react with pentachlorophenyl trichloroacetate to give the corresponding activated esters. The reaction of …
Number of citations: 0 books.google.com
S Nagae, Y Suda, Y Inaki… - Journal of Polymer …, 1989 - Wiley Online Library
… The terminal carboxyl groups of these polymers [(3), (5), and (7)] allowed to react with pentachlorophenyl trichloroacetate to give the corresponding activated esters. The reaction of the …
Number of citations: 16 onlinelibrary.wiley.com
Y KAI, H KAWATANI, H YAJIMA… - Chemical and …, 1975 - jstage.jst.go.jp
… TCA—Q—PCP : pentachlorophenyl trichloroacetate Fig. 1. Synthetic Route to Motilin Gly—Gln—OH, was prepared” and this served here as the starting material for the total synthesis of …
Number of citations: 37 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.